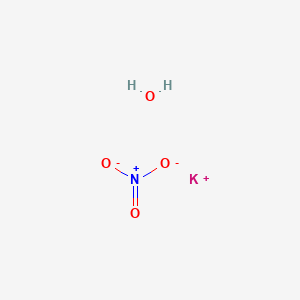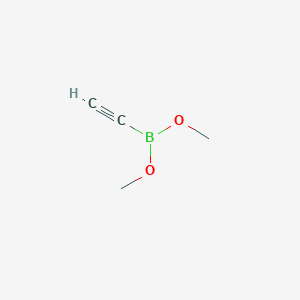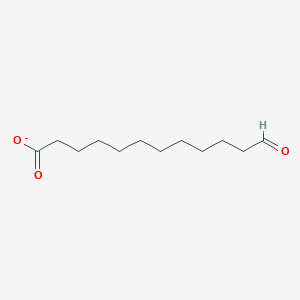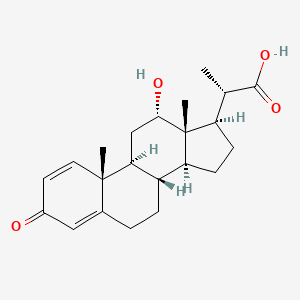
Norleucine, 5-amino-6-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norleucine, 5-amino-6-fluoro- is a fluorinated derivative of the amino acid L-ornithine. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various fields including pharmaceuticals, materials science, and molecular imaging
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Norleucine, 5-amino-6-fluoro- typically involves the introduction of a fluoromethyl group into the L-ornithine molecule. One common method is the nucleophilic substitution reaction where a fluoromethylating agent reacts with L-ornithine under specific conditions. The reaction often requires a base to deprotonate the amino group of L-ornithine, facilitating the nucleophilic attack on the fluoromethylating agent .
Industrial Production Methods
Industrial production of Norleucine, 5-amino-6-fluoro- may involve more scalable and efficient methods such as continuous flow synthesis or enzymatic catalysis. Enzymatic methods, in particular, are gaining attention due to their selectivity and mild reaction conditions. Enzymes like fluorinases can catalyze the formation of C-F bonds, making them suitable for the industrial production of fluorinated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Norleucine, 5-amino-6-fluoro- can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form fluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoromethyl group to a fluoromethyl alcohol.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Fluoromethyl ketones or aldehydes.
Reduction: Fluoromethyl alcohols.
Substitution: Various substituted fluoromethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Norleucine, 5-amino-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials and molecular imaging agents
Wirkmechanismus
The mechanism of action of Norleucine, 5-amino-6-fluoro- involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Fluorometholone: A fluorinated corticosteroid used for its anti-inflammatory properties.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with applications in cancer therapy .
Uniqueness
Norleucine, 5-amino-6-fluoro- is unique due to its specific structure, which combines the properties of L-ornithine with the enhanced stability and bioavailability conferred by the fluoromethyl group. This makes it particularly valuable in research focused on enzyme inhibition and metabolic pathway modulation .
Eigenschaften
Molekularformel |
C6H13FN2O2 |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
InChI-Schlüssel |
PRNUWRQQLDXHRZ-AKGZTFGVSA-N |
Isomerische SMILES |
C(CC(CF)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CF)N |
Synonyme |
5-fluoromethylornithine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


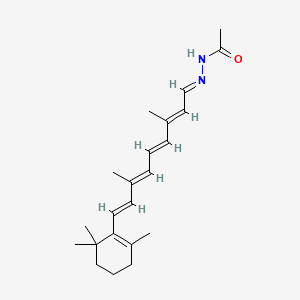
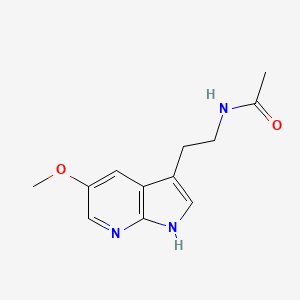
![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)


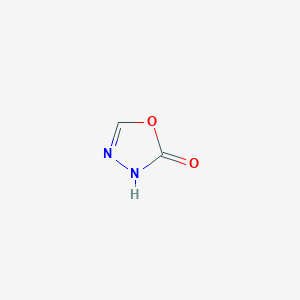
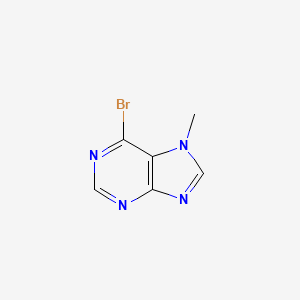
![2-[[(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1258323.png)
![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)
